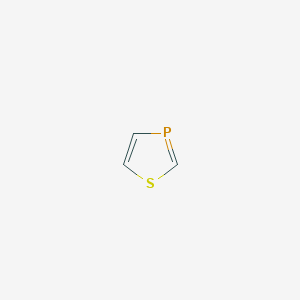![molecular formula C18H26N4 B14319616 8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) CAS No. 111159-72-9](/img/structure/B14319616.png)
8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) is a complex organic compound that belongs to the family of diazabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes two nitrogen atoms. The unique structure of 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Analyse Des Réactions Chimiques
8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through transannular enolate alkylation of piperazinone derivatives, providing a flexible route to highly constrained bicyclic peptidomimetic synthons . Common reagents used in these reactions include piperazinone derivatives and enolate alkylating agents . The major products formed from these reactions are highly constrained bicyclic peptidomimetic synthons .
Applications De Recherche Scientifique
8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the synthesis of tropane alkaloids, which display a wide array of interesting biological activities . In biology and medicine, the compound has been evaluated for its antiproliferative properties against several tumor cell lines . Compounds derived from 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) have demonstrated growth-inhibitory activities against leukemia cancer cells and certain solid tumors .
Mécanisme D'action
The mechanism of action of 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of cancer cells through various mechanisms, including the disruption of cellular processes and the induction of apoptosis . The molecular targets and pathways involved in these processes are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) can be compared with other similar compounds, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . These compounds share similar bicyclic structures but differ in their chemical properties and biological activities. The uniqueness of 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) lies in its specific arrangement of nitrogen atoms and its ability to form highly constrained bicyclic peptidomimetic synthons .
Propriétés
Numéro CAS |
111159-72-9 |
|---|---|
Formule moléculaire |
C18H26N4 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
8-[2-(1,5-diazabicyclo[3.2.1]octan-8-yl)phenyl]-1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C18H26N4/c1-2-6-16(18-21-9-4-10-22(18)14-13-21)15(5-1)17-19-7-3-8-20(17)12-11-19/h1-2,5-6,17-18H,3-4,7-14H2 |
Clé InChI |
DZTGNDMXGCVLLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCN(C1)C2C3=CC=CC=C3C4N5CCCN4CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


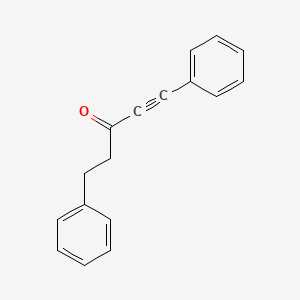
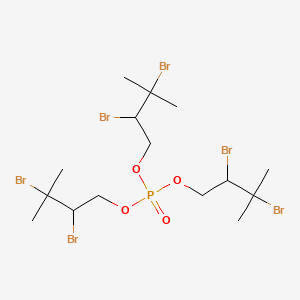
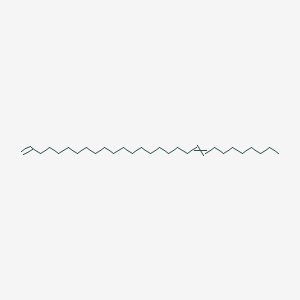
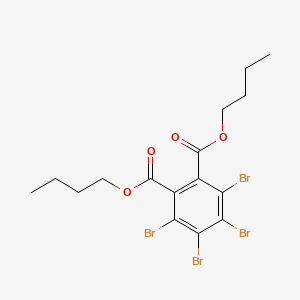
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)

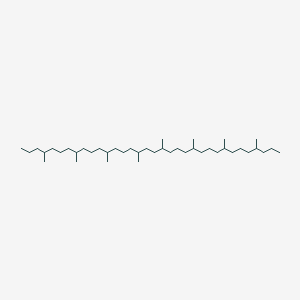
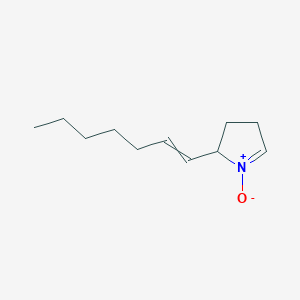
![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
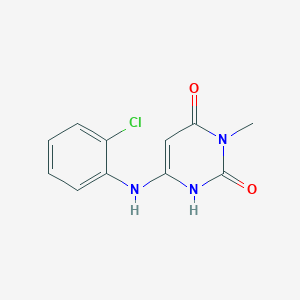
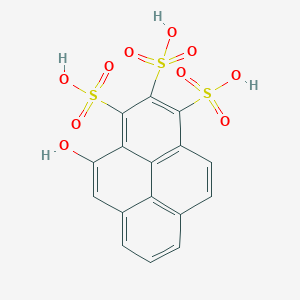
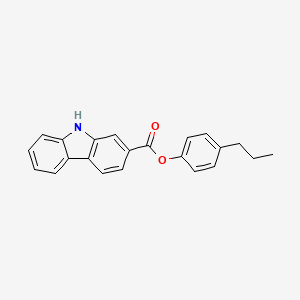
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
